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Introduction
Methyl 5-cyano-2-hydroxybenzoate is a substituted aromatic compound of significant interest

in the fields of organic synthesis and medicinal chemistry. Its multifunctional structure, featuring

hydroxyl, cyano, and methyl ester groups on a benzene ring, makes it a versatile building block

for the synthesis of more complex molecules. This guide provides a comprehensive overview of

its chemical and physical properties, reactivity, applications, and safe handling protocols,

tailored for researchers and professionals in drug development. The strategic positioning of its

functional groups allows for a wide range of chemical transformations, positioning it as a key

intermediate in the development of novel therapeutic agents, particularly in the realms of anti-

inflammatory and analgesic drugs[1].

Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for all scientific work.

Table 1: Compound Identification
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Identifier Value Source(s)

IUPAC Name
Methyl 5-cyano-2-

hydroxybenzoate
Generic

Synonyms

5-CYANO-2-HYDROXY-

BENZOIC ACID METHYL

ESTER, METHYL 2-

HYDROXY-5-

CYANOBENZOATE, Benzoic

acid, 5-cyano-2-hydroxy-,

methyl ester

[2]

CAS Number 84437-12-7 [3][4][5][6]

MDL Number MFCD00800949 [3][4]

Table 2: Molecular Structure Details

Property Value Source(s)

Molecular Formula C₉H₇NO₃ [4][5]

Molecular Weight 177.16 g/mol [5][6]

Exact Mass 177.042593085 [2]

SMILES
O=C(OC)C1=CC(C#N)=CC=C

1O
[4]

InChIKey
WNLGGSGBOQGUHV-

UHFFFAOYSA-N
[2]

Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in

various experimental settings.

General Physical Characteristics
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Appearance: Typically a solid at room temperature.

Purity: Commercially available with purity levels of ≥95% or ≥98%[3][6].

Quantitative Physicochemical Data
Table 3: Summary of Physicochemical Properties

Property Value Notes Source(s)

Density
1.328 g/cm³

(Predicted)
[2][7]

Boiling Point
306.7 ± 32.0 °C at 760

mmHg (Predicted)

Decomposes below

boiling point under

certain conditions.

[2][7]

Flash Point
139.309 °C

(Predicted)
[2]

pKa
7.63 ± 0.18

(Predicted)

Refers to the acidity of

the phenolic hydroxyl

group.

[2]

XLogP3 1.05048
A measure of

lipophilicity.
[2]

Refractive Index 1.573 (Predicted) [2]

Spectroscopic Profile for Structural Elucidation
Spectroscopic data is critical for confirming the identity and purity of Methyl 5-cyano-2-
hydroxybenzoate. While specific spectra for this exact compound are not publicly available,

the expected characteristics can be inferred from its functional groups and comparison to

similar structures like methyl salicylate.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups.
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O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600

cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity peak should appear around 2220-2240

cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption is characteristic in the 1680-1740 cm⁻¹

range[8].

C-O Stretch (Ester): Peaks will be present in the 1000-1300 cm⁻¹ region.

Aromatic C=C Bending: Multiple peaks will be observed in the fingerprint region (~1450-1600

cm⁻¹)[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

¹H NMR
-OCH₃ (Methyl Ester): A singlet peak is expected around 3.9 ppm[9].

-OH (Phenolic): A broad singlet, which can vary in chemical shift depending on solvent and

concentration, is expected. Its signal would disappear upon D₂O exchange[9].

Aromatic Protons: The three protons on the benzene ring will appear as a complex pattern of

doublets and doublets of doublets in the aromatic region (approximately 6.8-8.0 ppm),

reflecting their distinct electronic environments and coupling with each other[9].

¹³C NMR
-OCH₃ (Methyl Ester): A peak around 52 ppm.

C≡N (Nitrile): A signal in the range of 115-125 ppm.

Aromatic Carbons: Multiple signals are expected between 110-160 ppm. The carbon bearing

the hydroxyl group will be shifted downfield, as will the carbon attached to the ester

group[10].
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C=O (Ester Carbonyl): A peak is anticipated in the 165-175 ppm region[10].

Synthesis and Chemical Reactivity
The utility of Methyl 5-cyano-2-hydroxybenzoate as a synthetic intermediate stems from the

distinct reactivity of its functional groups.

Synthesis Pathway
A common synthetic approach involves the modification of a simpler starting material, such as

methyl p-hydroxybenzoate. A key step is the introduction of the cyano group onto the aromatic

ring. While specific, validated protocols for this exact molecule are proprietary, a general

plausible route involves electrophilic substitution followed by functional group conversion. For

instance, a formylation reaction could introduce an aldehyde group, which is then converted to

a nitrile. This avoids the use of highly toxic cyanide reagents like cuprous cyanide, making the

process more suitable for industrial applications[11].

Logical Workflow for Synthesis
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Start: Methyl p-hydroxybenzoate

Formylation Reaction
(e.g., Reimer-Tiemann or similar)

Intermediate:
Methyl 3-formyl-4-hydroxybenzoate

Conversion of Aldehyde to Oxime
(with hydroxylamine)

Dehydration of Oxime

Product:
Methyl 3-cyano-4-hydroxybenzoate

Note: Positional isomer shown as example

Click to download full resolution via product page

Caption: A plausible synthetic route to a cyanohydroxybenzoate.

Reactivity Profile
The molecule's three primary functional groups offer distinct handles for chemical modification:

Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation. It also activates the

aromatic ring towards further electrophilic substitution.
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, providing

pathways to a variety of derivatives.

Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to

an amide.

This multi-faceted reactivity makes it an ideal scaffold for building molecular diversity in drug

discovery programs.

Applications in Research and Drug Development
Methyl 5-cyano-2-hydroxybenzoate is primarily utilized as a key intermediate in the synthesis

of active pharmaceutical ingredients (APIs)[1]. Its structure is a component of more complex

molecules designed to have specific therapeutic effects.

Anti-inflammatory Agents: The salicylic acid motif (2-hydroxybenzoic acid) is a well-known

pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs).

Modifications using the cyano group as a synthetic handle can lead to novel NSAID

candidates.

Analgesics: Similar to its role in anti-inflammatory drug design, the core structure is relevant

for creating new analgesic compounds[1].

Fine and Specialty Chemicals: Beyond pharmaceuticals, it serves as a building block in the

synthesis of various fine chemicals and specialty compounds for broader research and

industrial use[1].

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific safety data sheet

(SDS) for this compound is not available from all major suppliers, GHS classifications for

structurally similar compounds provide guidance.

Hazard Identification
Based on related compounds, it should be handled as a substance that may cause skin, eye,

and respiratory irritation[3][12].
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Potential Hazards:

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Recommended Handling and PPE
Experimental Workflow for Safe Handling

Preparation
Handling Cleanup & Disposal

Don PPE:
- Safety Goggles

- Lab Coat
- Nitrile Gloves

Work in a Ventilated Fume Hood Weigh Solid Compound Transfer to Reaction Vessel Add Solvents Quench Reaction (if applicable) Dispose of Waste in
Designated Chemical Waste Container Clean Glassware Remove PPE and Wash Hands

Click to download full resolution via product page

Caption: Standard laboratory workflow for handling chemical reagents.

Storage
Conditions: Store in a cool, dry, and well-ventilated area.

Container: Keep the container tightly closed to prevent moisture absorption and

contamination[13].

Experimental Protocol: Purification by
Recrystallization
Purification is a critical step to ensure the quality of the compound for subsequent reactions or

analyses. Recrystallization is a standard method for purifying solid organic compounds.
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Objective: To purify crude Methyl 5-cyano-2-
hydroxybenzoate.
Materials:

Crude Methyl 5-cyano-2-hydroxybenzoate

Ethanol (or another suitable solvent)

Deionized water

Erlenmeyer flasks

Hot plate with stirring capability

Buchner funnel and filter paper

Vacuum flask and tubing

Step-by-Step Methodology:
Solvent Selection: Determine an appropriate solvent system. An ideal solvent will dissolve

the compound when hot but not when cold. A mixture like ethanol/water is often effective for

moderately polar compounds.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot

solvent (e.g., ethanol) to dissolve the solid completely. This should be done on a hot plate

with stirring.

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration

to remove them.

Crystallization: Remove the flask from the heat and allow it to cool slowly to room

temperature. If crystallization does not occur, gently scratch the inside of the flask with a

glass rod or place it in an ice bath to induce crystal formation.

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1313201?utm_src=pdf-body
https://www.benchchem.com/product/b1313201?utm_src=pdf-body
https://www.benchchem.com/product/b1313201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining

soluble impurities.

Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of

solvent.

Analysis: Confirm the purity of the recrystallized product by measuring its melting point and

obtaining spectroscopic data (e.g., NMR, IR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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